molecular formula C9H13ClN4 B2829608 3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 2251054-27-8

3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

Cat. No.: B2829608
CAS No.: 2251054-27-8
M. Wt: 212.68
InChI Key: OXVCFOBYANAFTI-UHFFFAOYSA-N
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Description

3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate hydrazine derivative under acidic or basic conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using reagents like isopropyl bromide in the presence of a base such as potassium carbonate.

    Amination: The amine group at the 5-position can be introduced through nucleophilic substitution reactions using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyrazole ring or the pyridine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: These include compounds with different substituents on the pyrazole or pyridine rings, such as 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

    Pyrazolo[4,3-e][1,2,4]triazine Derivatives: These compounds have a similar core structure but with additional nitrogen atoms in the ring system.

Uniqueness

3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propan-2-yl group and amine functionality contribute to its potential as a versatile scaffold in drug design.

Properties

IUPAC Name

3-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c1-5(2)8-7-3-6(10)4-11-9(7)13-12-8;/h3-5H,10H2,1-2H3,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZSIICVRAALLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=C(C=NC2=NN1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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